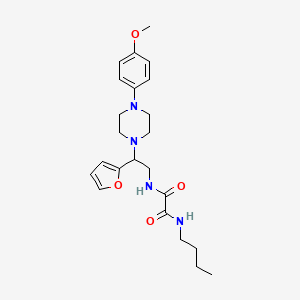

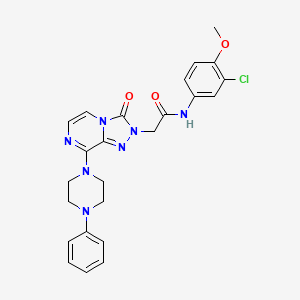

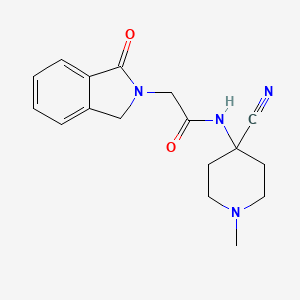

(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, commonly known as BPTM, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTM is a synthetic compound that belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Activity

This compound exhibits potential as an antimicrobial agent. Its structural similarity to triazole derivatives, which are known for their antimicrobial properties, suggests it could be effective against a range of bacteria and fungi. Studies have shown that triazole analogues can be potent against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Research

The triazole moiety, which is structurally related to the compound , has been identified as having anticancer properties. This suggests that 1-BENZYL-4-(4-PHENYLOXANE-4-CARBONYL)PIPERAZINE could be used in the synthesis of new anticancer agents, potentially offering a new avenue for cancer treatment research .

Antiviral Potential

Compounds with a triazole core have shown antiviral activities. Given the structural features of 1-BENZYL-4-(4-PHENYLOXANE-4-CARBONYL)PIPERAZINE, it may be researched for its potential use in developing antiviral drugs, especially in the context of emerging viral infections .

Antioxidant Properties

The antioxidant capacity of triazole derivatives indicates that our compound of interest could serve as a basis for creating antioxidants. These could be particularly useful in research aimed at combating oxidative stress-related diseases .

Analgesic and Anti-inflammatory Applications

Triazole compounds have been utilized for their analgesic and anti-inflammatory effects. By extension, 1-BENZYL-4-(4-PHENYLOXANE-4-CARBONYL)PIPERAZINE could be explored for its potential to relieve pain and reduce inflammation in various medical conditions .

Antiepileptic Uses

The presence of a benzylpiperazine moiety in the compound suggests possible applications in antiepileptic drug development. Benzylpiperazine derivatives have been used in the treatment of epilepsy, making this an area of interest for further research .

Sedative-Hypnotic Effects

Related compounds have been employed as sedatives and hypnotics. This implies that 1-BENZYL-4-(4-PHENYLOXANE-4-CARBONYL)PIPERAZINE might be investigated for its potential sedative properties, which could be beneficial in treating sleep disorders .

Antidepressant and Anxiolytic Research

Given the pharmacological profile of similar compounds, there is potential for this compound to be used in the development of new antidepressant and anxiolytic medications. Its unique structure could provide novel mechanisms of action in the treatment of depression and anxiety disorders .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, stimulating research interest for novel therapeutic targets such as anxiety, depression, nociception, and cognitive function .

Mode of Action

1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine, also known as QCF-3, acts as a 5-HT3 receptor antagonist . It interacts with the 5-HT3 receptors, blocking the action of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Biochemical Pathways

The compound’s interaction with the 5-HT3 receptor affects the serotonin pathway. It enhances the antidepressant action of fluoxetine and bupropion . It also potentiates the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reverses reserpine-induced hypothermia in rats .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.

Result of Action

The compound exhibits an antidepressant-like effect in rodent behavioral models of depression . Acute and chronic treatment with QCF-3 showed an initial antidepressant-like effect in the forced swim test (FST) and tail suspension test (TST) in mice . Chronic QCF-3 treatment also attenuated behavioral anomalies in olfactory bulbectomized rats .

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c26-22(23(11-17-27-18-12-23)21-9-5-2-6-10-21)25-15-13-24(14-16-25)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOISLOWIUOWQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

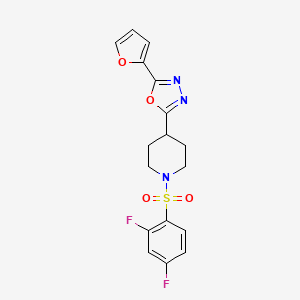

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)